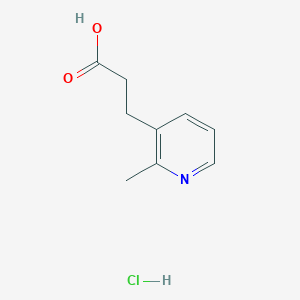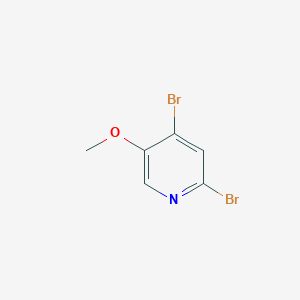
4-Nitro-3-(phenylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-3-(phenylamino)benzoic acid is a chemical compound with the molecular formula C13H10N2O4 . It has a molecular weight of 258.23 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of this compound consists of a total of 30 bonds, including 20 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), and 1 secondary amine (aromatic) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 248-250 degrees Celsius .Mécanisme D'action
Target of Action
The primary targets of 4-Nitro-3-(phenylamino)benzoic acid are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Similar compounds have been known to interact with their targets through various mechanisms, such as dna intercalation . This involves the insertion of the planar aromatic rings of the compound between the base pairs of the DNA double helix, causing the helical structure to unwind . This can affect biological processes involving DNA and related enzymes .
Biochemical Pathways
Similar compounds have been shown to affect a wide range of disorders, including cancer, alzheimer’s disease, and bacterial and protozoal infections
Pharmacokinetics
Similar compounds, such as benzoic acid, are known to be conjugated to glycine in the liver and excreted as hippuric acid
Result of Action
Similar compounds have been shown to have beneficial biological or photochemical effects
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using NPB in lab experiments include its high fluorescence, which makes it easy to detect and analyze. NPB is also a relatively stable molecule, making it easy to handle and store. However, the limitations of using NPB include its potential toxicity, which can affect the results of experiments.
Orientations Futures
There are several future directions for the use of NPB in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. NPB has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Another potential application is in the development of new diagnostic tools for the detection of various diseases. NPB has been used as a probe to detect the presence of various biomolecules, making it a potential candidate for the development of new diagnostic tools.
Méthodes De Synthèse
The synthesis of NPB involves a multi-step process that requires careful attention to detail. The starting material for the synthesis is 4-nitrobenzoic acid, which is then subjected to a series of reactions involving the addition of various reagents and catalysts. The final step involves the addition of phenylamine to the reaction mixture, resulting in the formation of NPB.
Applications De Recherche Scientifique
NPB has been widely used in scientific research due to its unique chemical properties. It is a highly fluorescent molecule that can be easily detected using various analytical techniques. NPB has been used as a probe to study the binding properties of various proteins and enzymes. It has also been used to study the structure and function of various biological systems, including DNA and RNA.
Propriétés
IUPAC Name |
3-anilino-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-13(17)9-6-7-12(15(18)19)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXNMUOKCJIVSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2902079.png)


![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2902085.png)






![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2902099.png)
![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2902100.png)

